Cas no 896369-42-9 (N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

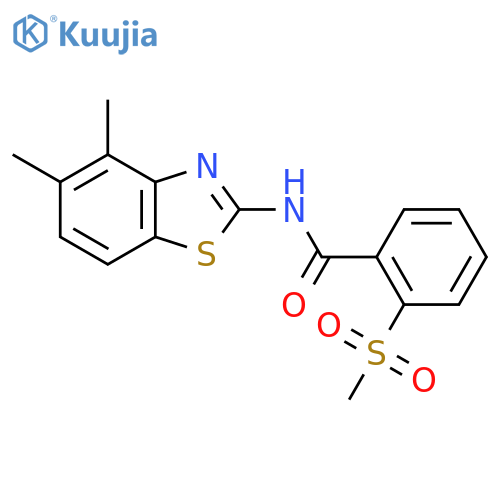

896369-42-9 structure

商品名:N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide

- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- SR-01000022360

- SR-01000022360-1

- 896369-42-9

- F2556-0193

- AKOS024660023

-

- インチ: 1S/C17H16N2O3S2/c1-10-8-9-13-15(11(10)2)18-17(23-13)19-16(20)12-6-4-5-7-14(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)

- InChIKey: RDUZWKWSSMFWFX-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC=CC=1C(NC1=NC2=C(C=CC(C)=C2C)S1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 360.06023472g/mol

- どういたいしつりょう: 360.06023472g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 575

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2556-0193-40mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-75mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-3mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-10mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-15mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-5μmol |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-25mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-1mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-20μmol |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2556-0193-4mg |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |

896369-42-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

896369-42-9 (N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬